3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol
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Overview
Description
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol is a compound that features a pyrazole ring and a piperidine ring. The pyrazole ring is known for its versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a piperidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-1-yl)piperidine: Lacks the methyl groups on the pyrazole ring.
3-(1,3-Dimethyl-1H-pyrazol-5-yl)piperidine: Lacks the hydroxyl group on the piperidine ring.
Uniqueness
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol is unique due to the presence of both the hydroxyl group and the dimethyl-substituted pyrazole ring. This combination of functional groups can enhance its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-[(2,5-dimethylpyrazol-3-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C11H19N3O/c1-9-6-10(14(2)13-9)7-11(15)4-3-5-12-8-11/h6,12,15H,3-5,7-8H2,1-2H3 |
InChI Key |
AAECKQVPKIZSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC2(CCCNC2)O)C |
Origin of Product |
United States |
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